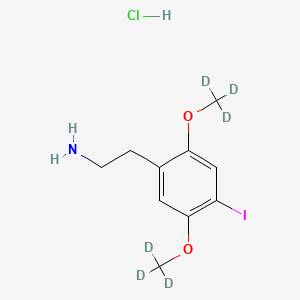

2,5-(Dimethoxy-d6)-4-iodophenethylamine Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-(Dimethoxy-d6)-4-iodophenethylamine Hydrochloride is a labeled phenylalkylamine derivative. This compound is often used in scientific research due to its potential psychotherapeutic utility. It is a deuterated form of 2,5-dimethoxy-4-iodophenethylamine, which means that some of the hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This labeling can be useful in various types of research, including metabolic studies and reaction mechanism investigations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-(Dimethoxy-d6)-4-iodophenethylamine Hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate deuterated starting materials, such as 2,5-dimethoxybenzaldehyde-d6.

Iodination: The aromatic ring is iodinated using iodine and an oxidizing agent like iodic acid.

Formation of the Phenethylamine: The iodinated intermediate is then subjected to a reductive amination reaction with an appropriate amine source to form the phenethylamine structure.

Hydrochloride Formation: Finally, the free base of the phenethylamine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety and environmental controls to handle the reagents and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-(Dimethoxy-d6)-4-iodophenethylamine Hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form quinones.

Reduction: The aromatic ring can be reduced under certain conditions.

Substitution: The iodine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles like thiols, amines, or cyanides can be used in the presence of a base.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced aromatic compounds.

Substitution: Various substituted phenethylamine derivatives.

Wissenschaftliche Forschungsanwendungen

2,5-(Dimethoxy-d6)-4-iodophenethylamine Hydrochloride has several scientific research applications:

Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace the metabolic pathways of phenethylamine derivatives.

Medicine: Investigated for its potential psychotherapeutic effects and as a reference compound in drug development.

Industry: Utilized in the synthesis of other labeled compounds for research and development purposes.

Wirkmechanismus

The mechanism of action of 2,5-(Dimethoxy-d6)-4-iodophenethylamine Hydrochloride involves its interaction with various molecular targets, including serotonin receptors. The compound is believed to exert its effects by modulating the activity of these receptors, which can influence neurotransmitter release and neuronal activity. The deuterium labeling allows for detailed studies of its pharmacokinetics and metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,5-Dimethoxy-4-iodophenethylamine: The non-deuterated form of the compound.

2,5-(Dimethoxy-d6)-4-methylphenethylamine Hydrochloride: A similar compound with a methyl group instead of an iodine atom.

2,5-(Dimethoxy-d6)-4-bromophenethylamine Hydrochloride: A similar compound with a bromine atom instead of an iodine atom.

Uniqueness

2,5-(Dimethoxy-d6)-4-iodophenethylamine Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in studies requiring stable isotopes. This labeling can provide more detailed information about the compound’s behavior in biological systems and its metabolic pathways compared to its non-deuterated counterparts.

Biologische Aktivität

Overview

2,5-(Dimethoxy-d6)-4-iodophenethylamine hydrochloride is a deuterated phenethylamine derivative that has garnered interest in the fields of pharmacology and neuroscience due to its potential biological activities. This compound is structurally related to various hallucinogens and has been studied for its interactions with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in psychedelic effects.

- Molecular Formula : C11H14D6I

- Molecular Weight : Approximately 307.3 g/mol

- Deuteration : The presence of deuterium (D) enhances metabolic stability and may alter pharmacokinetics compared to non-deuterated analogs.

The primary mechanism of action for 2,5-(Dimethoxy-d6)-4-iodophenethylamine involves its interaction with serotonin receptors:

- 5-HT2A Receptor Activation : This compound exhibits high affinity for the 5-HT2A receptor, which is associated with hallucinogenic effects. Activation of this receptor leads to various physiological and psychological responses, including altered perception and mood changes .

- Behavioral Effects : Studies have shown that compounds similar to 2,5-(Dimethoxy-d6)-4-iodophenethylamine can induce head twitch responses in animal models, a behavioral proxy for hallucinogenic activity .

Pharmacological Effects

- Psychoactive Properties : As a hallucinogen, this compound may produce effects such as visual and auditory hallucinations, changes in thought processes, and altered states of consciousness.

- Potential Therapeutic Applications : Research suggests that compounds with similar structures could be explored for therapeutic uses in treating mood disorders or PTSD due to their effects on serotonin pathways .

Case Studies

- Head Twitch Response Studies : In experiments with C57BL/6J mice, compounds structurally related to 2,5-(Dimethoxy-d6)-4-iodophenethylamine were shown to induce head twitches at specific dosages, confirming their psychoactive properties through receptor activation .

- Comparative Studies : Research comparing the effects of various phenethylamines suggests that modifications such as deuteration can influence receptor affinity and overall pharmacological effects. For instance, deuterated compounds may show enhanced stability and altered metabolic pathways compared to their non-deuterated counterparts .

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C11H14D6I |

| Molecular Weight | ~307.3 g/mol |

| 5-HT2A Receptor Affinity | High |

| Psychoactive Effects | Hallucinations, altered perception |

| Cytotoxicity (IC50) | Variable; needs further investigation |

| Therapeutic Potential | Possible applications in mood disorders |

Eigenschaften

IUPAC Name |

2-[4-iodo-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14INO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUXWIRPEPMONF-TXHXQZCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCN)OC)I.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1CCN)OC([2H])([2H])[2H])I.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClINO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.